molecular formula C21H34N2O6 B12336317 Boc-Dap(ivDde)-OH

Boc-Dap(ivDde)-OH

Cat. No.: B12336317
M. Wt: 410.5 g/mol
InChI Key: CGBQVRIAZPSAGJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Dap(ivDde)-OH, also known as N-Boc-1,3-diaminopropane (ivDde), is a compound used primarily in peptide synthesis. It is a derivative of 1,3-diaminopropane, where the amino groups are protected by Boc (tert-butyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Dap(ivDde)-OH typically involves the protection of 1,3-diaminopropane. The process begins with the reaction of 1,3-diaminopropane with Boc anhydride to protect one of the amino groups. The second amino group is then protected using ivDde chloride under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-Dap(ivDde)-OH undergoes several types of chemical reactions, primarily focusing on the removal of protecting groups and subsequent peptide bond formation. The common reactions include:

    Deprotection Reactions: Removal of Boc and ivDde groups using acidic and basic conditions, respectively.

    Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or piperidine is used for ivDde deprotection.

    Coupling: Reagents like HATU, EDC, and DIC (diisopropylcarbodiimide) are used under mild conditions to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of this compound can also be used in further synthetic applications.

Scientific Research Applications

Boc-Dap(ivDde)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Drug Development: In the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: For the conjugation of peptides to other biomolecules, enhancing their functionality and stability.

    Material Science: In the synthesis of peptide-based materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of Boc-Dap(ivDde)-OH is primarily related to its role as a protected diamine in peptide synthesis. The Boc and ivDde groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in peptide bond formation, facilitating the synthesis of desired peptide sequences.

Comparison with Similar Compounds

Similar Compounds

    Boc-Dap-OH: Similar to Boc-Dap(ivDde)-OH but lacks the ivDde protecting group.

    Fmoc-Dap-OH: Uses Fmoc (fluorenylmethyloxycarbonyl) as a protecting group instead of Boc and ivDde.

    Cbz-Dap-OH: Uses Cbz (carbobenzyloxy) as a protecting group.

Uniqueness

This compound is unique due to the dual protection of its amino groups, allowing for selective deprotection and sequential reactions. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.

Properties

Molecular Formula

C21H34N2O6

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1

InChI Key

CGBQVRIAZPSAGJ-AWEZNQCLSA-N

Isomeric SMILES

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.